
2,2'-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) is a complex organic compound characterized by its unique structure, which includes a thiene ring and two benzoxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) typically involves the reaction of thiene derivatives with benzoxazole precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bonds between the thiene and benzoxazole units .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiene ring to a dihydrothiene or tetrahydrothiene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology.
Mecanismo De Acción
The mechanism of action of 2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-benzoxazole): Similar structure but with tert-butyl groups instead of methoxy groups.
2,2’-(Thiene-2,5-diyl)bis(5-methyl-1,3-benzoxazole): Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications .
Propiedades
Número CAS |
143874-03-7 |
|---|---|
Fórmula molecular |
C20H14N2O4S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
5-methoxy-2-[5-(5-methoxy-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H14N2O4S/c1-23-11-3-5-15-13(9-11)21-19(25-15)17-7-8-18(27-17)20-22-14-10-12(24-2)4-6-16(14)26-20/h3-10H,1-2H3 |
Clave InChI |
VUHVQLQQACAGFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


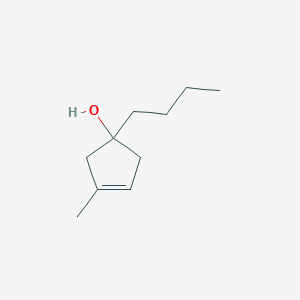

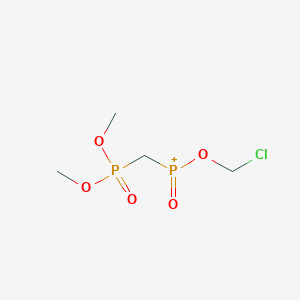

![4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate](/img/structure/B12547281.png)
![Glycine, N-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B12547289.png)

![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)
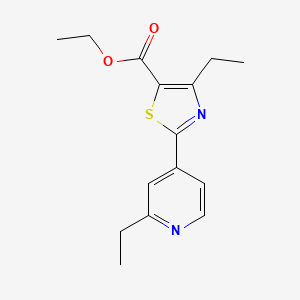

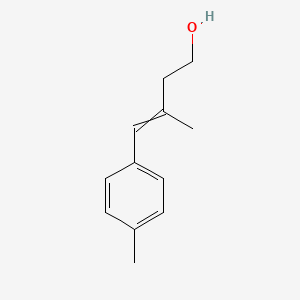

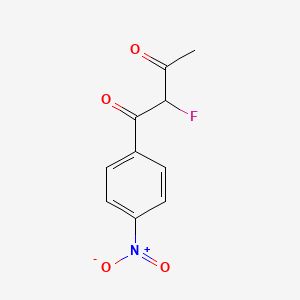
![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
